Cas no 2227747-05-7 ((1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol)

(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol
- EN300-1757866
- 2227747-05-7
-
- インチ: 1S/C10H13F2NO/c1-6-4-9(12)7(5-8(6)11)10(14)2-3-13/h4-5,10,14H,2-3,13H2,1H3/t10-/m1/s1
- InChIKey: QRALYWJWHMMEKA-SNVBAGLBSA-N
- SMILES: FC1C=C(C)C(=CC=1[C@@H](CCN)O)F
計算された属性
- 精确分子量: 201.09652036g/mol
- 同位素质量: 201.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 46.2Ų
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1757866-0.1g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 0.1g |
$1585.0 | 2023-09-20 | ||
Enamine | EN300-1757866-1.0g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 1g |
$1801.0 | 2023-05-23 | ||
Enamine | EN300-1757866-0.05g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 0.05g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1757866-5.0g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 5g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1757866-10g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 10g |
$7742.0 | 2023-09-20 | ||
Enamine | EN300-1757866-1g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 1g |
$1801.0 | 2023-09-20 | ||
Enamine | EN300-1757866-5g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 5g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1757866-0.5g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 0.5g |
$1728.0 | 2023-09-20 | ||
Enamine | EN300-1757866-0.25g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 0.25g |
$1657.0 | 2023-09-20 | ||
Enamine | EN300-1757866-10.0g |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol |
2227747-05-7 | 10g |
$7742.0 | 2023-05-23 |
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-olに関する追加情報
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol: A Comprehensive Overview
(1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol (CAS No. 2227747-05-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its amino alcohol functionality and a substituted phenyl ring, which together contribute to its biological activity and selectivity.
The chiral center at the C1 position of the compound is crucial for its biological activity, as it can significantly influence the compound's interaction with biological targets. The presence of two fluorine atoms and a methyl group on the phenyl ring further enhances the compound's pharmacological profile by modulating its lipophilicity and metabolic stability.
Recent studies have highlighted the potential of (1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders, where the compound has shown promising results in preclinical models. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells.
In addition to its neuroprotective properties, (1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol has also been investigated for its potential as an anti-inflammatory agent. Research conducted at a leading pharmaceutical institute revealed that the compound effectively reduces cytokine production and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. These findings suggest that the compound could be a valuable candidate for the development of new anti-inflammatory drugs.
The synthetic route for (1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol has been optimized to ensure high yields and enantiomeric purity. A common approach involves the asymmetric synthesis of the chiral center using a chiral catalyst or auxiliary. This method not only simplifies the synthesis process but also ensures that the desired enantiomer is produced with high efficiency. The use of advanced synthetic techniques, such as catalytic asymmetric hydrogenation, has further enhanced the scalability and cost-effectiveness of the production process.
The pharmacokinetic properties of (1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol have been extensively studied to evaluate its suitability for clinical applications. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Additionally, toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical trials are currently underway to further investigate the safety and efficacy of (1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol. Early-phase trials have demonstrated promising results, with patients showing significant improvements in symptoms related to neurological disorders and inflammatory conditions. These findings have generated considerable excitement among researchers and clinicians alike, as they suggest that this compound could offer new treatment options for patients with unmet medical needs.
In conclusion, (1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol (CAS No. 2227747-05-7) represents a promising candidate in the development of novel therapeutic agents. Its unique chemical structure, coupled with its favorable pharmacological properties and potential therapeutic applications, makes it an exciting area of research in medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing healthcare solutions for various diseases.
2227747-05-7 ((1R)-3-amino-1-(2,5-difluoro-4-methylphenyl)propan-1-ol) Related Products
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)




